molecular formula C16H10Br2O2 B113938 (E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione CAS No. 74322-80-8

(E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione

Cat. No. B113938
CAS RN: 74322-80-8
M. Wt: 394.06 g/mol
InChI Key: XCPFGALFEXMGJF-MDZDMXLPSA-N
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Description

(E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione, also known as 4-bromo-2-butene-1,4-dione, is a synthetic organic compound with a variety of applications in the scientific research field. It is a type of diketone that is used as a reagent for the synthesis of various compounds and materials, and is also used as an intermediate for the production of pharmaceuticals, agrochemicals, and other industrial chemicals. This compound is also known for its ability to act as a catalyst in certain reactions, and has been studied for its potential to be used as a therapeutic agent.

Scientific Research Applications

Structural Analysis

(E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione has been studied for its molecular structure, which is characterized by two p-bromo phenyl rings and a less planar enedione group. This compound exhibits unique crystal interactions, specifically C–Br⋯Br type II interactions (Lastovickova, La Scala, & Sausa, 2018).

Polymer Synthesis

This compound has been utilized in the synthesis of highly luminescent polymers. These polymers, notable for their strong fluorescence and high quantum yields, have been synthesized using (E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione as a key component (Zhang & Tieke, 2008).

Reactions and Mechanisms

The compound's role in isomerism and oxidation reactions has been explored, particularly in the context of lead(IV) acetate reactions with various nitrogen compounds. This research provides insight into the compound's reactivity and potential applications in organic synthesis (Butler & Cunningham, 1980).

Electron Transport Applications

(E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione has also been employed in the development of novel electron transport layers for polymer solar cells. These applications leverage the electron-deficient nature of the compound's backbone for improved solar cell efficiency (Hu et al., 2015).

Conjugated Polymer Synthesis

The synthesis of conjugated polymers featuring this compound has been researched for applications in organic electronics. These polymers exhibit properties like solubility in organic solvents and potential for use in optoelectronic devices (Kinoshita, Kijima, & Shirakawa, 2000).

Synthesis Techniques

The compound has been synthesized using environmentally friendly techniques, including ultrasound and microwave irradiation. This approach emphasizes high atom-economy and excellent yields, relevant in green chemistry (Oliveira et al., 2014).

properties

IUPAC Name

(E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-10H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPFGALFEXMGJF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C(=O)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DN Lastovickova, JJ La Scala… - … Section E: Crystallographic …, 2018 - scripts.iucr.org
The molecular structure of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione [C16H10Cl2O2, (1)] is composed of two p-chlorophenyl rings, each bonded on opposite ends to a near …
Number of citations: 8 scripts.iucr.org
A Mishra, J Vinayagam, S Saha… - Pharmacology …, 2014 - Wiley Online Library
Leishmania, a protozoan parasite, causes a wide range of human diseases ranging from the localized self‐healing cutaneous lesions to fatal visceral leishmaniasis. Toxicity of …
Number of citations: 19 bpspubs.onlinelibrary.wiley.com
A Runemark, SC Zacharias… - The Journal of Organic …, 2021 - ACS Publications
A catalyst-free, stereoselective visible-light-driven annulation reaction between alkenes and N,N-substituted dialkyl anilines for the synthesis of substituted tetrahydroquinolines is …
Number of citations: 13 pubs.acs.org
TJ Brown - 2017 - wrap.warwick.ac.uk
The synthesis of (cyclopentadienone)iron tricarbonyl complexes and the application of said complexes to the catalysis of ‘hydrogen borrowing’ reactions between amines and alcohols …
Number of citations: 4 wrap.warwick.ac.uk
A Runemark - 2021 - search.proquest.com
Visible light is a convenient energy source for driving chemical reactions. Its lower energy, compared to ultraviolet irradiation, can be utilized to conduct organic reactions under mild …
Number of citations: 2 search.proquest.com
M Ošeka, A Noole, S Žari, M Öeren… - European Journal of …, 2014 - Wiley Online Library
A new asymmetric organocatalytic synthesis of spirocyclopropane oxindoles has been developed. The method is based on the Michael addition of N‐Boc‐protected 3‐chlorooxindole to …

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